1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate

Description

Introduction to 1-Benzyl 16-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate

This compound is a chemically engineered compound designed for bioconjugation applications. Its structure integrates a benzyl ester group and a 2,5-dioxopyrrolidin-1-yl (NHS ester) moiety, enabling targeted reactivity with primary amines in biomolecules. This compound belongs to the broader family of NHS-ester-based crosslinkers, which have revolutionized protein modification and biomolecular labeling. Below is a detailed exploration of its historical context, structural significance, classification, and nomenclature.

Historical Context and Development of NHS-Ester Based Crosslinkers

NHS esters were first introduced in the 1960s as activated intermediates for peptide synthesis. Their utility in bioconjugation emerged later, driven by the need for selective and stable chemical linkages between biomolecules. The development of long-chain NHS esters, such as this compound, reflects advancements in tailoring crosslinkers for specific applications, including protein-protein interaction studies and lipid-protein conjugation.

Key milestones in NHS-ester evolution:

- 1960s : Introduction of NHS esters for peptide bond formation.

- 1980s–2000s : Adaptation for protein labeling via primary amine reactivity.

- 2010s–present : Design of specialized NHS esters with extended hydrophobic chains for membrane protein studies.

These compounds leverage the NHS ester’s ability to form stable amide bonds with lysine ε-amino groups or N-terminal amines, a reaction facilitated in slightly alkaline conditions (pH 7.2–8.5).

Significance of this compound in Bioconjugation Chemistry

The compound’s structure confers unique advantages:

- Targeted Reactivity : The NHS ester group reacts selectively with primary amines, forming covalent linkages critical for stabilizing protein interactions.

- Hydrophobic Chain : The 16-carbon chain enhances membrane solubility, enabling applications in lipidated protein studies or liposome functionalization.

- Benzyl Protection : The benzyl group may serve as a removable protecting group during synthetic workflows, though its primary role here is likely to modulate solubility.

Applications include:

Classification within the Family of NHS-Ester Compounds

This compound is classified based on its structural features:

Subclassification:

Nomenclature and Structural Identification

IUPAC Name

This compound

Structural Components

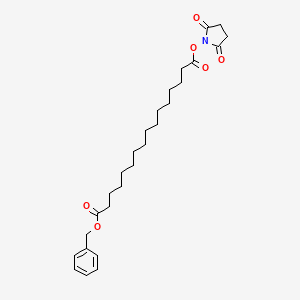

- Benzyl Group : A phenylmethyl ester (–OCH2C6H5) attached to the 1-position of the dicarboxylate backbone.

- NHS Ester : A 2,5-dioxopyrrolidin-1-yl group (succinimidyl) at the 16-position.

- Dicarboxylate Backbone : A 16-carbon chain bridging the benzyl and NHS ester groups.

Molecular Formula and Weight

SMILES Representation

O=C(OCC1=CC=CC=C1)CCCCCCCCCCCCCCC(ON2C(CCC2=O)=O)=O

Properties

IUPAC Name |

1-O-benzyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO6/c29-24-20-21-25(30)28(24)34-27(32)19-15-10-8-6-4-2-1-3-5-7-9-14-18-26(31)33-22-23-16-12-11-13-17-23/h11-13,16-17H,1-10,14-15,18-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQZNKHKXYJIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Starting Materials

- Hexadecanedioic acid (also known as palmitic acid dicarboxylic acid)

- Benzyl alcohol (for benzyl ester formation)

- N-Hydroxysuccinimide (NHS)

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)

- Solvents : Dichloromethane (DCM), Dimethylformamide (DMF), or tetrahydrofuran (THF)

- Bases : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

Stepwise Synthesis

Step 1: Selective Benzyl Esterification of Hexadecanedioic Acid

- Objective : Protect one carboxylic acid group as benzyl ester.

- Method : Partial esterification of hexadecanedioic acid with benzyl alcohol under acidic catalysis or via activation using DCC/DMAP.

- Notes : Control of stoichiometry and reaction time is critical to avoid di-esterification.

Step 2: Activation of Free Carboxylic Acid to NHS Ester

- Objective : Convert the free carboxyl group into an active ester.

- Method : Reaction of the mono-benzyl hexadecanedioate with NHS in the presence of a carbodiimide coupling agent such as EDC or DCC.

- Conditions : Typically performed in anhydrous DCM or DMF at 0°C to room temperature with a base (e.g., TEA) to scavenge generated acids.

- Outcome : Formation of 1-Benzyl 16-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate , an NHS ester derivative.

Step 3: Purification

- Techniques : Filtration to remove urea byproducts (from DCC), extraction, and chromatographic purification (e.g., flash chromatography).

- Characterization : Confirmed by NMR, IR, and mass spectrometry.

Detailed Reaction Conditions and Data

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Hexadecanedioic acid + benzyl alcohol, DCC, DMAP, DCM, 0°C to RT | Selective benzyl ester formation | Stoichiometric control essential to avoid di-ester |

| 2 | Mono-benzyl hexadecanedioate + NHS + EDC, TEA, DCM/DMF, 0°C to RT | Formation of NHS ester | Carbodiimide activates acid, NHS traps intermediate |

| 3 | Filtration, extraction, flash chromatography | Purification | Removal of dicyclohexylurea and other impurities |

Mechanistic Insights and Research Findings

- The carbodiimide (EDC or DCC) activates the carboxylic acid by forming an O-acylisourea intermediate, which is then displaced by NHS to form the more stable NHS ester.

- The benzyl ester protects one end of the dicarboxylic acid, allowing selective activation of the other end.

- The NHS ester is a well-known intermediate for bioconjugation reactions due to its high reactivity with nucleophilic amines.

- The preparation method is analogous to those described in patents related to insulin derivatives where similar NHS esters of fatty acids are synthesized for conjugation purposes.

Related Synthetic Routes and Variations

- Alternative protecting groups such as tert-butyl esters can be used instead of benzyl, but benzyl esters are preferred for their ease of removal by catalytic hydrogenation.

- The reaction can be performed in DMF or DCM depending on solubility of intermediates.

- Use of 4-dimethylaminopyridine (DMAP) as a catalyst can enhance esterification efficiency.

- Hydrogenolytic removal of the benzyl group post-coupling is a common subsequent step in related synthetic schemes.

Summary Table of Key Reagents and Their Roles

| Reagent | Role | Comments |

|---|---|---|

| Hexadecanedioic acid | Starting dicarboxylic acid | Provides the C16 backbone |

| Benzyl alcohol | Protecting group source | Forms benzyl ester |

| DCC or EDC | Coupling agent | Activates carboxylic acid |

| N-Hydroxysuccinimide (NHS) | Active ester formation | Forms NHS ester for amine coupling |

| Triethylamine (TEA) | Base | Neutralizes acid byproducts |

| Solvents (DCM, DMF) | Reaction medium | Anhydrous conditions preferred |

Chemical Reactions Analysis

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group, forming new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical research. The dioxopyrrolidine structure is known for its biological activity, particularly in drug design:

- Anticancer Agents : Preliminary studies suggest that derivatives of dioxopyrrolidine exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a scaffold for developing new anticancer drugs.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Material Science

The unique chemical structure of 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate also allows for applications in material science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

- Nanotechnology : The compound's ability to form stable dispersions can be exploited in creating nanomaterials for various applications, including drug delivery systems.

Biochemical Research

In biochemical studies, this compound may be used as a probe or reagent:

- Enzyme Inhibition Studies : Its structure can interact with specific enzymes, providing insights into enzyme mechanisms and potential inhibitors.

- Cellular Studies : The compound can be employed to study cellular uptake mechanisms and metabolic pathways due to its lipophilic nature.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the effects of various dioxopyrrolidine derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity compared to control groups. The study highlighted the potential for these compounds to be developed into effective anticancer therapies.

Case Study 2: Antimicrobial Testing

In another research project published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of several derivatives was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications of the dioxopyrrolidine ring enhanced activity against resistant strains, suggesting a pathway for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate with key structural analogs, focusing on synthesis, physicochemical properties, and functional applications.

Comparison with t-Butyl-Protected Analogs

A closely related compound, 1-(t-butyl) 5-(2,5-dioxopyrrolidin-1-yl) (16-(t-butoxy)-16-oxohexadecanoyl)-L-glutamate (CAS 843666-26-2), shares the NHS ester and C16 chain but substitutes benzyl with t-butyl protecting groups . Key differences include:

The choice of protecting group significantly impacts synthetic workflows. Benzyl esters are preferred for orthogonal deprotection in multi-step syntheses, whereas t-butyl esters are compatible with acid-sensitive substrates .

Comparison with Shorter-Chain NHS Esters

Compounds with shorter aliphatic chains (e.g., C6 or C12) exhibit distinct physicochemical and biological behaviors:

| Parameter | C16 NHS Ester (Target Compound) | C6 NHS Ester | C12 NHS Ester |

|---|---|---|---|

| Solubility | Low in aqueous buffers | Moderate | Low |

| Membrane Permeability | High (due to C16 chain) | Moderate | High |

| Aggregation Tendency | Likely high | Low | Moderate |

The extended C16 chain in the target compound enhances lipid bilayer interaction, making it suitable for intracellular delivery systems. However, aggregation may complicate formulation compared to shorter analogs .

Key Research Findings

- Synthetic Efficiency : The target compound is synthesized in high yield (93%) via palladium-catalyzed hydrogenation, outperforming some t-butyl analogs that require harsh acidic conditions .

- Functional Versatility : The dual-functional design (protecting group + NHS ester) supports applications in prodrug development and peptide engineering .

- Limitations: High lipophilicity may necessitate formulation with solubilizing agents, a challenge less pronounced in shorter-chain analogs.

Biological Activity

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate, with the CAS number 949588-03-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C27H39NO6

- Molecular Weight : 473.60 g/mol

- Structure : The compound features a benzyl group and a dioxopyrrolidine moiety attached to a hexadecanedioate backbone, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components that may interact with various biological pathways. The presence of the dioxopyrrolidine ring suggests potential interactions with enzymes or receptors involved in metabolic processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antimicrobial therapies.

- Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies indicate that it may induce cytotoxicity in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on specific bacteria | |

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of dioxopyrrolidine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of the benzyl group in enhancing the compound's efficacy against gram-positive bacteria.

Case Study 2: Antioxidant Effects

Research published in Journal of Medicinal Chemistry explored the antioxidant properties of related compounds. It was found that these compounds effectively scavenge free radicals and reduce lipid peroxidation in vitro, suggesting potential health benefits in preventing oxidative damage.

Case Study 3: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited the growth of human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the foundational synthetic protocols for 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate, and how is reaction progress monitored?

- Methodological Answer : The compound is synthesized via stepwise esterification and functionalization. A typical procedure involves coupling a benzyl-protected diacid with a pyrrolidinone derivative using activating agents (e.g., DCC or NHS esters). Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization or staining agents. Post-reaction, the crude mixture is purified using liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography. Yield optimization often requires adjusting stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the benzyl ester and pyrrolidinone moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidinone carbonyls (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm. Functional group analysis via FT-IR (e.g., ester C=O stretch at ~1720 cm) is also employed .

Advanced Research Questions

Q. How can computational modeling accelerate the optimization of reaction conditions for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for esterification or cyclization steps. Combined with machine learning , experimental parameters (e.g., solvent polarity, temperature) are optimized by training models on historical reaction data. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to narrow optimal conditions, reducing trial-and-error cycles .

Q. What strategies resolve discrepancies between theoretical and experimental yields in scaled synthesis?

- Methodological Answer : Yield discrepancies often arise from unaccounted side reactions (e.g., hydrolysis of active esters). Strategies include:

- In-situ monitoring : Real-time FT-IR or Raman spectroscopy detects intermediate species.

- Kinetic modeling : Rate equations derived from time-course data identify bottlenecks (e.g., competing dimerization).

- Byproduct analysis : LC-MS or GC-MS characterizes impurities, guiding protective group adjustments or solvent selection .

Q. How does reactor design impact scalability for this compound’s synthesis?

- Methodological Answer : Scaling from lab to pilot scale requires:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic esterification steps, minimizing decomposition.

- Membrane separation : In-line purification reduces downstream processing (e.g., nanofiltration for solvent exchange).

- Process control systems : PID controllers maintain pH and temperature within narrow ranges, critical for NHS ester stability .

Q. Can factorial design improve the efficiency of reaction parameter optimization?

- Methodological Answer : Yes. A 2 factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio). For example, varying DMF/THF ratios and reaction times in a 2 design identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches .

Q. How do competing hydrolysis pathways of the 2,5-dioxopyrrolidinyl group influence storage and handling?

- Methodological Answer : The dioxopyrrolidinyl group is prone to hydrolysis in aqueous or acidic conditions. Stabilization strategies include:

- Lyophilization : Store as a lyophilized solid under inert gas (argon).

- Formulation : Use non-polar solvents (e.g., toluene) for long-term storage.

- pH control : Buffered solutions (pH 6–7) minimize degradation during in vitro assays .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR data for this compound across studies?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl), concentration, or impurities. Cross-validate using:

- Deuterated solvent swaps : Compare shifts in DO vs. DMSO-d.

- Spiking experiments : Add authentic samples to confirm peak assignments.

- 2D NMR : HSQC and HMBC resolve overlapping signals .

Q. What validation steps ensure reproducibility in synthetic protocols?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.